Cas no 78549-61-8 ((-)-(3S)-3-Hydroxy Quinine)

(-)-(3S)-3-Hydroxy Quinine structure
(-)-(3S)-3-Hydroxy Quinine structure
商品名:(-)-(3S)-3-Hydroxy Quinine
CAS番号:78549-61-8
MF:C20H24N2O3
メガワット:340.41616
CID:563450
PubChem ID:157225

(-)-(3S)-3-Hydroxy Quinine 化学的及び物理的性質

名前と識別子

    • Cinchonan-3,9-diol,6'-methoxy-, (8a,9R)-
    • (-)-(3S)-3-Hydroxy Quinine
    • (-)-(3S)-3-Hydroxy Quinine-vinyl-d3
    • (2S,4S,5S)-5-ethenyl-2-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-5-ol
    • 3-HYDROXY QUININE
    • (3S)-3-Hydroxyquinine
    • (3S)-Hydroxyquinine
    • (8alpha,9R)-6'-methoxycinchonan-3,9-diol
    • (8S,9R)-6'-Methoxy-cinchonan-3,9-diol
    • C07344
    • (-)-(3S)-3-HYDROXYQUININE
    • DTXSID901316798
    • CS-0197911
    • Q27102531
    • 3-HYDROXYQUININE, (-)-
    • 3-hydroxyquinine
    • SCHEMBL2479834
    • 78549-61-8
    • 4D7695509M
    • CHEBI:17685
    • Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)-
    • (1S,3S,4S,6S)-6-((R)-Hydroxy(6-methoxyquinolin-4-yl)methyl)-3-vinylquinuclidin-3-ol
    • (3S,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol
    • CINCHONAN-3,9-DIOL, 6'-METHOXY-, (8.ALPHA.,9R)-
    • UNII-4D7695509M
    • (3S,4R,6S)-3-ethenyl-6-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-1-azabicyclo(2.2.2)octan-3-ol
    • (3S,4S,6S)-3-ethenyl-6-((R)-hydroxy-(6-methoxyquinolin-4-yl)methyl)-1-azabicyclo(2.2.2)octan-3-ol
    • (3S,4R,6S)-3-ethenyl-6-[(R)-hydroxy(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol
    • 3-hydroxyquinidine, (8alpha,9R)-isomer
    • インチ: InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20+/m0/s1
    • InChIKey: BSRUJCFCZKMFMB-YGHPHNMRSA-N
    • ほほえんだ: COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O

計算された属性

  • せいみつぶんしりょう: 340.17900
  • どういたいしつりょう: 340.178693
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 501
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.8
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.29
  • ゆうかいてん: 153-155°C
  • ふってん: 534.3°C at 760 mmHg
  • フラッシュポイント: 276.9°C
  • 屈折率: 1.66
  • PSA: 65.82000
  • LogP: 2.22600

(-)-(3S)-3-Hydroxy Quinine セキュリティ情報

  • ちょぞうじょうけん:-20°C Freezer

(-)-(3S)-3-Hydroxy Quinine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H953235-2mg
(-)-(3S)-3-Hydroxy Quinine
78549-61-8
2mg
$345.00 2023-05-18
A2B Chem LLC
AH52644-1mg
3-HYDROXY QUININE
78549-61-8
1mg
$283.00 2023-12-30
TRC
H953237-10mg
(-)-(3S)-3-Hydroxy Quinine-vinyl-d3
78549-61-8
10mg
$ 2176.00 2023-09-07
TRC
H953237-1mg
(-)-(3S)-3-Hydroxy Quinine-vinyl-d3
78549-61-8
1mg
$ 276.00 2023-09-07
TRC
H953235-5mg
(-)-(3S)-3-Hydroxy Quinine
78549-61-8
5mg
$820.00 2023-05-18
TRC
H953235-1mg
(-)-(3S)-3-Hydroxy Quinine
78549-61-8
1mg
$ 181.00 2023-09-07
TRC
H953235-10mg
(-)-(3S)-3-Hydroxy Quinine
78549-61-8
10mg
$1431.00 2023-05-18

(-)-(3S)-3-Hydroxy Quinineに関する追加情報

Professional Introduction to (-)-(3S)-3-Hydroxy Quinine (CAS No. 78549-61-8)

Chemical compounds play a pivotal role in the field of pharmaceuticals, particularly in the development of novel therapeutic agents. One such compound, (-)-(3S)-3-Hydroxy Quinine (CAS No. 78549-61-8), has garnered significant attention due to its unique structural and pharmacological properties. This enantiomer of quinine exhibits distinct biological activities that make it a promising candidate for various medicinal applications.

The chemical structure of (-)-(3S)-3-Hydroxy Quinine is characterized by a complex framework consisting of a quinoline core and multiple functional groups. The presence of a hydroxyl group at the 3-position, combined with the specific stereochemistry of the molecule, contributes to its unique interactions with biological targets. These structural features have been extensively studied in recent years, leading to new insights into its potential therapeutic uses.

Recent research has highlighted the antimicrobial and anti-inflammatory properties of (-)-(3S)-3-Hydroxy Quinine. Studies have demonstrated that this compound can effectively inhibit the growth of certain bacterial strains, making it a valuable candidate for developing novel antibiotics. Additionally, its ability to modulate inflammatory pathways suggests its potential in treating chronic inflammatory diseases.

In vitro and in vivo experiments have revealed that (-)-(3S)-3-Hydroxy Quinine exhibits significant cytotoxic effects against various cancer cell lines. The mechanism behind this activity appears to involve the induction of apoptosis and the disruption of cell cycle progression. These findings have prompted further investigation into its role as an anticancer agent, particularly in combination therapies that enhance treatment efficacy.

The pharmacokinetic profile of (-)-(3S)-3-Hydroxy Quinine is another area of active research. Studies have shown that this compound exhibits moderate solubility in water and lipids, which could influence its absorption and distribution within the body. Understanding these properties is crucial for optimizing drug delivery systems and ensuring maximal therapeutic benefit.

One of the most intriguing aspects of (-)-(3S)-3-Hydroxy Quinine is its potential role in neurodegenerative diseases. Preliminary research suggests that this compound may help protect against neurotoxicity associated with conditions such as Alzheimer's disease and Parkinson's disease. The exact mechanisms remain under investigation, but early findings are promising and warrant further exploration.

The synthesis of (-)-(3S)-3-Hydroxy Quinine presents both challenges and opportunities for chemists. Traditional synthetic routes often require multiple steps and can be inefficient. However, advances in asymmetric synthesis have made it possible to produce this compound with higher yields and purity. These improvements are essential for scaling up production and conducting large-scale clinical trials.

The regulatory landscape for (-)-(3S)-3-Hydroxy Quinine is evolving as more data becomes available on its safety and efficacy. Regulatory agencies are closely monitoring ongoing clinical trials to assess its potential as a therapeutic agent. Compliance with Good Manufacturing Practices (GMP) is crucial to ensure the quality and consistency of this compound across different batches.

Collaboration between academia and industry is key to advancing the development of (-)-(3S)-3-Hydroxy Quinine. By leveraging expertise in chemistry, pharmacology, and clinical research, stakeholders can accelerate the translation of laboratory findings into clinical applications. This interdisciplinary approach is essential for bringing new treatments to patients who need them most.

The future prospects for (-)-(3S)-3-Hydroxy Quinine are bright, with ongoing research uncovering new therapeutic possibilities. As our understanding of its mechanisms of action continues to grow, so too will its potential applications in medicine. Whether used alone or in combination with other drugs, this compound represents a significant advancement in pharmaceutical science.

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